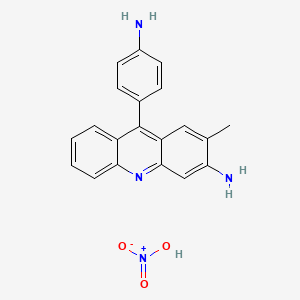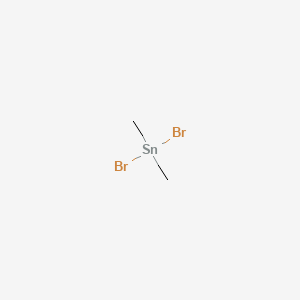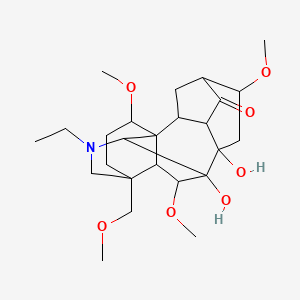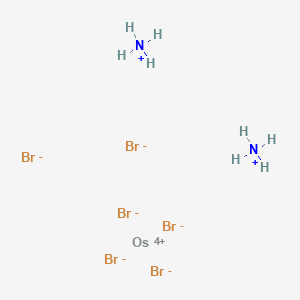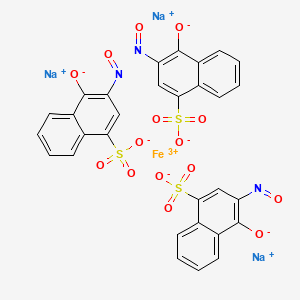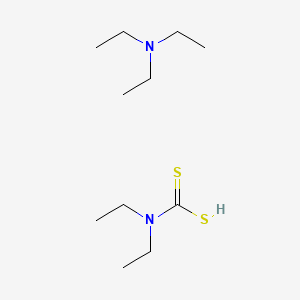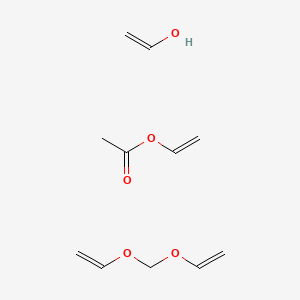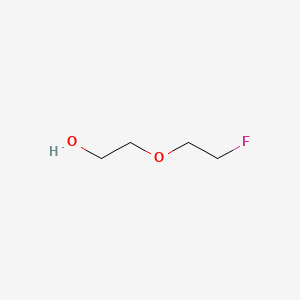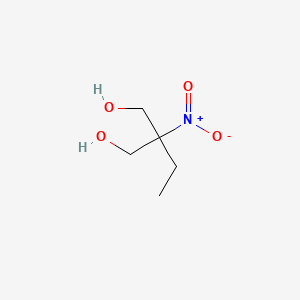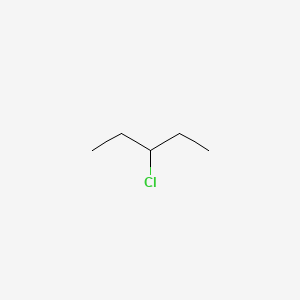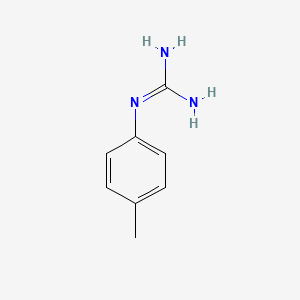
N-p-Tolyl-guanidine
説明
N-p-Tolyl-guanidine (N-p-TG) is an organic compound that belongs to the family of guanidines. It is a colorless solid with a molecular weight of 170.2 g/mol and a melting point of 81-83 °C. N-p-TG is used as a reagent in organic synthesis and is a versatile intermediate for the preparation of various organic compounds. It has also been studied for its potential use in medicinal and biochemical applications, such as in the synthesis of drugs and in the study of biochemical and physiological effects.
科学的研究の応用
Specific Scientific Field
This application falls under the field of Organic Chemistry and Pharmaceutical Sciences .
Summary of the Application
The guanidine derivative N-p-Tolyl-guanidine has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .
Methods of Application or Experimental Procedures
The structure of the product was confirmed by 1H and 13C-NMR, infrared spectroscopy, and elemental analysis .
Results or Outcomes
The guanidine scaffold is present in a number of naturally occurring compounds with a broad range of biological activities. The guanidine frame is utilized in clinically used marketed drugs .
2. Copper Corrosion Inhibitor
Specific Scientific Field
This application falls under the field of Materials Science and Chemical Engineering .
Summary of the Application
N,N′‑di‑o‑tolyl guanidine (DTG) has been synthesized and used as an excellent inhibitor for delaying copper (Cu) corrosion .
Methods of Application or Experimental Procedures
The performance of DTG as a copper corrosion inhibitor was investigated via electrochemical measurements, including PDP, EFM, and EIS spectroscopy .
Results or Outcomes
The experimental data indicated that DTG has an efficient inhibiting effect on the corrosion of Cu in acidic media. The DTG was adsorbed onto the Cu surface via chemical adsorption and followed the Langmuir route .
3. Synthesis of Diverse Guanidines
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
N-p-Tolyl-guanidine has been used in a one-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines .
Methods of Application or Experimental Procedures
This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Results or Outcomes
The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .
4. Medical Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Summary of the Application
Guanidine is present in several clinically used marketed drugs . For instance, guanidine is present in streptomycin and was recently developed for the treatment of influenza neuraminidase inhibitors-zanamivir, peramivir .
Methods of Application or Experimental Procedures
The use of debrisoquine, guanethidine, guanabenz, and guanadrel in the treatment of hypertension is well established .
Results or Outcomes
Other examples of medically used guanidine derivatives include the histamine receptor antagonists cimetidine and famotidine, which are frequently used in the treatment of heartburn and peptic ulcers .
5. Quantum Chemical Calculations
Specific Scientific Field
This application falls under the field of Quantum Chemistry .
Summary of the Application
To obtain better insight into the structure of the guanidine derivative in polar solvent (DMSO), quantum chemical calculations using density functional (B3LYP/6.31G*) for two possible tautomers of the title guanidine derivative have been performed .
Methods of Application or Experimental Procedures
The structure of the product was confirmed by 1H and 13C-NMR, infrared spectroscopy, and elemental analysis .
Results or Outcomes
The quantum chemical calculations provided a better understanding of the structure of the guanidine derivative in polar solvent (DMSO) .
6. Synthesis of Heterocycles
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
N-p-Tolyl-guanidine has been used in the synthesis of heterocycles . Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Methods of Application or Experimental Procedures
The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts .
Results or Outcomes
The synthesis of heterocycles using N-p-Tolyl-guanidine has been successful, providing a new method for the synthesis of these important compounds .
特性
IUPAC Name |
2-(4-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYVFHRKFDVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328324 | |
| Record name | N-p-Tolyl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-p-Tolyl-guanidine | |
CAS RN |
54015-04-2 | |
| Record name | N-p-Tolyl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



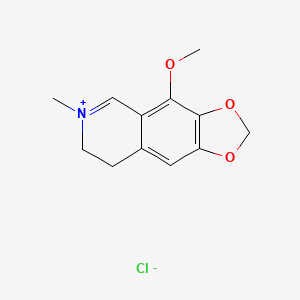
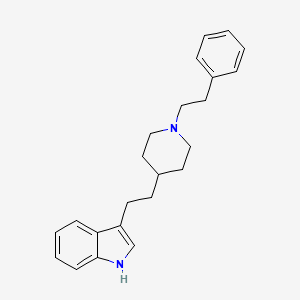
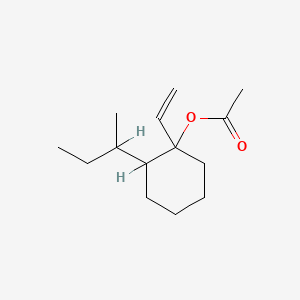
![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)
